4-Ethoxy-2-methoxy-benzylamine hydrochloride

Description

Fundamental Molecular Framework

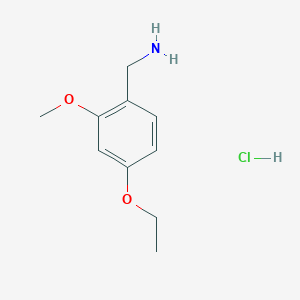

The molecular architecture of 4-Ethoxy-2-methoxy-benzylamine hydrochloride is built upon a benzene ring core with specific substitution patterns that define its three-dimensional structure. The compound bears systematic name (4-Ethoxy-2-methoxyphenyl)methanamine hydrochloride, indicating the presence of an ethoxy group at the 4-position and a methoxy group at the 2-position relative to the benzylamine substituent. The hydrochloride salt formation significantly influences the overall molecular geometry and intermolecular interactions within the crystal lattice.

The benzene ring maintains planarity consistent with aromatic systems, while the ethoxy and methoxy substituents adopt conformations that minimize steric hindrance. The benzylamine moiety extends from the aromatic core, with the amine nitrogen forming a protonated center in the hydrochloride salt form. This protonation state creates a positively charged nitrogen center that participates in ionic interactions with the chloride counterion.

Crystallographic studies of related benzylamine derivatives have demonstrated that such compounds typically exhibit specific packing arrangements influenced by hydrogen bonding and electrostatic interactions. The crystal structure analysis reveals that the molecular packing is stabilized through intermolecular hydrogen bonds between the protonated amine group and chloride ions, creating extended networks that contribute to crystal stability.

Crystallographic Parameters and Lattice Organization

X-ray diffraction analysis provides crucial insights into the precise atomic arrangements within the crystal structure of 4-Ethoxy-2-methoxy-benzylamine hydrochloride. The crystallographic data indicates systematic organization of molecules within the unit cell, with specific lattice parameters that define the three-dimensional arrangement. The compound crystallizes in a manner that optimizes intermolecular interactions while minimizing repulsive forces between adjacent molecules.

The crystal packing exhibits characteristic features observed in benzylamine hydrochloride salts, including the formation of hydrogen-bonded chains or layers. These structural motifs arise from the interaction between the protonated amine groups and chloride anions, creating directional bonding that influences the overall crystal morphology. The ethoxy and methoxy substituents participate in additional weak interactions, including van der Waals forces and possible C-H···O contacts that further stabilize the crystal structure.

Analysis of intermolecular distances reveals that the compound maintains optimal packing efficiency while accommodating the bulky ethoxy group. The molecular conformation within the crystal lattice reflects a balance between intramolecular strain and intermolecular stabilization energies, resulting in a thermodynamically favorable arrangement.

Properties

IUPAC Name |

(4-ethoxy-2-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-3-13-9-5-4-8(7-11)10(6-9)12-2;/h4-6H,3,7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFMFRHMQNPXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution of Halogenated Aromatics with Benzylamine

A representative method involves starting from a halogenated aromatic compound such as 4-nitro-2-chloromethyl-1-ethoxy-3-methoxybenzene. The chlorine substituent on the benzyl position is displaced by benzylamine through nucleophilic substitution to form the benzylamine intermediate.

-

- Use of benzylamine as nucleophile.

- Heating to approximately 125°C.

- Use of phase transfer catalysts like tetraethylammonium bromide to enhance reaction rate.

- Reaction time: approximately 5 hours.

-

- Addition of toluene and aqueous hydrochloric acid to form hydrochloride salt.

- Separation of layers and washing to purify the product.

-

- Direct substitution offers good selectivity.

- Formation of hydrochloride salt facilitates isolation.

-

- Requires careful control of temperature and stoichiometry to avoid side reactions.

Reduction of Nitro-Substituted Precursors

An alternative route involves hydrogenation of nitrobenzyl intermediates to the corresponding benzylamine.

-

- Hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene.

- Catalysts: Palladium or platinum on carbon.

- Hydrogen pressure: 2–3 bar.

- Solvents: Methanol or ethanol.

- Reaction time: 30 minutes to 4 hours.

-

- Reduction of the nitro group precedes cleavage of benzyl protecting groups if present.

- The reaction is exothermic and requires external cooling.

- Post-reaction filtration and washing are necessary to remove catalyst residues.

Reaction Conditions and Catalysts

| Step | Reagents / Catalysts | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Halogen substitution | Benzylamine, tetraethylammonium bromide | Neat or toluene | ~125°C | 5 hours | Phase transfer catalyst enhances yield |

| Nitro reduction | Pd/C or Pt/C catalyst | Methanol/Ethanol | 2–3 bar H2, RT | 0.5–4 hours | Exothermic, requires cooling |

| Methoxymethyl introduction | NaOMe, LiOMe, or KOH | Methanol | Reflux | 30 min – 2 hours | Alkali methoxide concentration critical |

Purification and Isolation

- After reaction completion, the product is typically converted to its hydrochloride salt by addition of aqueous hydrochloric acid.

- The salt precipitates as crystals, which are filtered and washed with cold water.

- Recrystallization from water or suitable organic solvents (e.g., ethyl acetate) improves purity.

- Drying under infrared lamps or vacuum ensures removal of residual solvents.

Representative Experimental Data

| Parameter | Value / Condition |

|---|---|

| Starting material | 4-nitro-2-chloromethyl-1-ethoxy-3-methoxybenzene |

| Nucleophile | Benzylamine |

| Catalyst | Tetraethylammonium bromide (PTC) |

| Reaction temperature | 125°C |

| Hydrogenation catalyst | Pd/C (16% Pd) |

| Hydrogen pressure | 2–3 bar |

| Solvent for hydrogenation | Methanol or ethanol |

| Yield (hydrogenation step) | Up to 90% |

| Purity | >98% (after recrystallization) |

Research Findings and Industrial Considerations

- The substitution reaction with benzylamine is efficient but requires high temperature and careful control to avoid side products.

- Catalytic hydrogenation provides a clean reduction of nitro groups to amines with high selectivity.

- Use of phase transfer catalysts and optimized solvent systems enhances reaction rates and yields.

- Industrial scale-up benefits from continuous flow reactors for hydrogenation and automated crystallization steps.

- Avoidance of complex metal hydrides (e.g., lithium aluminum hydride) is preferred due to safety and handling concerns.

- The formation of hydrochloride salt improves product stability and facilitates handling in pharmaceutical applications.

Summary Table of Preparation Routes

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Nucleophilic substitution | Benzylamine, PTC, halogenated benzyl intermediate | Direct, scalable | High temperature, possible side reactions | 70–85 |

| Catalytic hydrogenation | Nitrobenzyl intermediate, Pd/C, H2 | High selectivity, mild conditions | Requires hydrogenation setup | 80–90 |

| Alkali methoxide substitution | NaOMe or KOH in methanol | Efficient methoxymethyl introduction | Requires reflux, sensitive to moisture | 75–85 |

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methoxy-benzylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Synthetic Routes

- Reductive Amination : This is the primary method for synthesizing the compound.

- Industrial Production : Scaled-up methods optimize reaction conditions for higher yields and purity.

Chemistry

4-Ethoxy-2-methoxy-benzylamine hydrochloride serves as an intermediate in organic synthesis, enabling the formation of more complex molecules. Its unique functional groups allow for diverse chemical reactions, including:

- Oxidation : Can yield aldehydes or ketones.

- Reduction : Produces various amine derivatives.

- Substitution : Engages in nucleophilic substitution reactions at the benzylamine moiety.

Biology

The compound has been investigated for its potential biological activities , particularly:

- Dopamine Reuptake Inhibition : Suggests applications in treating neurological disorders such as depression and ADHD by modulating neurotransmitter levels.

- Antimicrobial Properties : Exhibits activity against various bacterial strains, indicating potential use in developing new antimicrobial agents.

- Anticancer Activity : Research indicates that similar benzylamine derivatives can inhibit cancer cell lines, suggesting further exploration into its anticancer potential .

Medical Applications

The therapeutic implications of 4-Ethoxy-2-methoxy-benzylamine hydrochloride are significant:

- Neurological Disorders : Its role as a dopamine reuptake inhibitor makes it a candidate for treating conditions like depression and anxiety.

- Pharmaceutical Development : It is utilized as a reference standard in pharmaceutical research due to its biological activity and potential therapeutic effects .

Industrial Applications

In industry, this compound is used in:

- The production of pharmaceuticals and agrochemicals.

- As a building block for synthesizing various industrial chemicals, enhancing its utility across multiple sectors.

Case Studies and Research Findings

- Neuroscience Studies : Research has focused on its interactions with neurotransmitter systems, particularly regarding dopamine receptors. In vitro studies suggest that it may effectively inhibit dopamine reuptake, leading to increased availability of dopamine in synaptic clefts.

- Antimicrobial Activity Assessment : Various studies have tested the compound against bacterial strains, showing promising results that warrant further investigation into its efficacy as an antimicrobial agent .

- Anticancer Research : Investigations into its effects on cancer cell lines have indicated potential anticancer properties, highlighting the need for more extensive studies to confirm these findings and explore mechanisms of action .

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methoxy-benzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

Several benzylamine derivatives share structural similarities with 4-Ethoxy-2-methoxy-benzylamine hydrochloride, differing in substituent positions or functional groups:

| Compound Name | CAS Number | Substituent Positions | Key Differences |

|---|---|---|---|

| (3-Ethoxy-4-methoxyphenyl)methanamine | 108439-67-4 | 3-ethoxy, 4-methoxy | Ethoxy/methoxy positions swapped |

| 1-(4-Ethoxy-3-methoxyphenyl)methanamine | 93489-14-6 | 4-ethoxy, 3-methoxy | Methoxy at 3-position vs. 2 |

| Thonzylamine hydrochloride | Not specified | Pyrimidine ring, 4-methoxy | Additional pyrimidine moiety |

Key Insights :

Pharmacological Activity Comparison

Anti-Emetic Agents

- Ro 2-9578 (Tigan hydrochloride): A structurally complex benzylamine derivative with a 3,4,5-trimethoxybenzoyl group.

Central Nervous System (CNS) Effects

- Chlorpromazine: A phenothiazine with strong sedative properties (effective at 0.25–1.75 mg/kg) due to dopamine receptor antagonism.

- Ro 2-9578: No CNS depression observed even at 80 mg/kg in monkeys, highlighting that substituents like trimethoxybenzoyl groups may reduce sedation .

- 4-Ethoxy-2-methoxy-benzylamine : The absence of bulky substituents (e.g., benzoyl groups) may limit CNS penetration, but this requires experimental validation.

Biological Activity

4-Ethoxy-2-methoxy-benzylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, with the molecular formula C10H16ClNO2 and a molecular weight of 217.69 g/mol, exhibits unique properties due to its specific functional groups. Understanding its biological activity can provide insights into its potential therapeutic applications.

The synthesis of 4-Ethoxy-2-methoxy-benzylamine hydrochloride typically involves reductive amination of 4-ethoxy-2-methoxybenzaldehyde with an appropriate amine source, often utilizing reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride. This process can be scaled for industrial production, optimizing conditions to achieve high yields and purity.

The biological activity of 4-Ethoxy-2-methoxy-benzylamine hydrochloride is primarily attributed to its interaction with specific molecular targets. It has been identified as a dopamine reuptake inhibitor , suggesting potential applications in treating neurological disorders such as depression or ADHD. The compound may exert its effects by modulating neurotransmitter levels, particularly dopamine, which plays a critical role in mood regulation and cognitive functions.

Antimicrobial and Anticancer Properties

Research indicates that 4-Ethoxy-2-methoxy-benzylamine hydrochloride exhibits antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can inhibit various bacterial strains and cancer cell lines. For instance, derivatives of benzylamine have been explored for their ability to enhance insulin-stimulated glucose uptake without significant cytotoxicity, indicating a favorable safety profile for potential therapeutic use .

Case Studies

- Anticancer Activity : In a study evaluating the anticancer potential of various benzylamine derivatives, compounds similar to 4-Ethoxy-2-methoxy-benzylamine hydrochloride demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

- Neuropharmacological Effects : Another study investigated the neuropharmacological effects of related compounds on animal models. The results indicated that these compounds could significantly improve behavioral outcomes in models of anxiety and depression, likely through their action on dopamine pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Ethoxy-2-methoxy-benzylamine hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-3-methoxybenzylamine | Hydroxyl group instead of ethoxy | Moderate antimicrobial activity |

| 4-Methoxybenzylamine | Lacks ethoxy group | Lower neuropharmacological effects |

| 2-Ethoxy-4-(methoxymethyl)benzamide | Contains methoxymethyl group | High inhibitory activity on PTP1B |

The structural variations significantly influence their biological activities, highlighting the importance of functional groups in determining pharmacological effects.

Q & A

Q. What are the recommended laboratory synthesis routes for 4-Ethoxy-2-methoxy-benzylamine hydrochloride?

A common approach involves nucleophilic substitution of 4-chloro-2-methoxybenzylamine with ethoxide under anhydrous conditions, followed by HCl salt formation. Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC. Ensure inert gas purging to prevent oxidation of intermediates. Post-synthesis, recrystallization in ethanol or methanol enhances purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Structural confirmation : Use H and C NMR to verify substitution patterns (e.g., ethoxy vs. methoxy groups) and compare with reference spectra of analogous benzylamine derivatives .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or mass spectrometry (MS) ensures minimal impurities. Cross-check melting points against literature values .

Q. What safety protocols are essential when handling this compound?

- Use nitrile gloves, chemical-resistant goggles, and a fume hood to avoid inhalation or dermal exposure.

- Store in airtight containers under nitrogen to prevent degradation.

- Follow spill protocols outlined in safety data sheets for structurally similar benzylamine derivatives (e.g., neutralization with dilute acetic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility)?

Discrepancies may arise from polymorphic forms or residual solvents. Validate data using:

- Differential scanning calorimetry (DSC) to identify polymorphs.

- Elemental analysis to confirm stoichiometry.

- Karl Fischer titration to quantify residual moisture. Cross-reference results with independent studies on methoxy-substituted benzylamines to isolate experimental variables .

Q. What methodologies enable isotopic labeling (e.g., deuterated analogs) for metabolic tracing studies?

Synthesize deuterated analogs (e.g., -ethoxy or -methoxy derivatives) via:

- Deuterium exchange using under acidic/basic conditions.

- Labeled precursors : Substitute ethoxide with C-labeled or deuterated ethoxide during synthesis. Confirm isotopic incorporation via high-resolution MS and H NMR .

Q. How can receptor-binding or enzyme-interaction studies be designed for this compound?

- Radioligand displacement assays : Use H- or C-labeled analogs to quantify binding affinity to target receptors (e.g., serotonin or dopamine receptors).

- Kinetic studies : Employ surface plasmon resonance (SPR) to measure association/dissociation rates.

- Control experiments : Include structurally related amines (e.g., 2-methoxyamphetamine hydrochloride) to assess specificity .

Key Notes for Experimental Design

- Contamination risks : Residual solvents (e.g., THF, DCM) in synthesis can skew purity results. Use GC-MS for solvent trace analysis .

- Biological assays : Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid cellular toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.